molecular formula C10H15NO4 B069255 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one CAS No. 178627-04-8

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one

Cat. No. B069255
M. Wt: 213.23 g/mol
InChI Key: CWIFOTYPMXTVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, also known as EHPG, is a chelating agent that is commonly used in scientific research. It has been found to have various biochemical and physiological effects, and has been used in a wide range of applications.

Mechanism Of Action

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one works by forming a complex with metal ions, which then allows them to be removed from the biological system. This is achieved through the formation of a stable chelate complex, which prevents the metal ions from interacting with other molecules in the system.

Biochemical And Physiological Effects

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been found to protect against oxidative stress in a number of different systems. It has also been found to have anti-inflammatory properties, and has been used to treat a range of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is its ability to remove metal ions from biological systems. This makes it a useful tool for studying the effects of metal ions on biological processes. However, its use is limited by its potential toxicity, and care must be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. Another area of interest is the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of a range of different diseases, including cancer and neurodegenerative disorders.
In conclusion, 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is a chelating agent that has been widely used in scientific research. It has a number of biochemical and physiological effects, and has been used in a range of applications. While its use is limited by its potential toxicity, it remains an important tool for studying the effects of metal ions on biological processes. There are also a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, including the development of new chelating agents and the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of various diseases.

Synthesis Methods

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one can be synthesized using a number of different methods, including the reaction of pyridine-4-one with ethyl acetoacetate and formaldehyde, or the reaction of 2-ethyl-3-hydroxypyridine with ethylene oxide and formaldehyde.

Scientific Research Applications

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been used extensively in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to remove metal ions from biological systems, and has been found to be particularly effective in the removal of iron and copper ions.

properties

CAS RN

178627-04-8

Product Name

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one

InChI

InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3

InChI Key

CWIFOTYPMXTVNK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1COCCO)O

Canonical SMILES

CCC1=C(C(=O)C=CN1COCCO)O

synonyms

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI)

Origin of Product

United States

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